

Fadrozole generics market impact pricing

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Compound Focus: Fadrozole

CAS No.: 102676-47-1

Cat. No.: S005222

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Fadrozole at a Glance

The table below summarizes **Fadrozole's** core characteristics based on current research and market data.

Aspect	Description
Primary Role	Potent, selective, nonsteroidal aromatase inhibitor [1].
Key Application	Research tool in oncology, endocrinology, and developmental biology [2] [3] [4].
Mechanism of Action	Competitively inhibits cytochrome P450 aromatase (CYP19A1), blocking conversion of androgens to estrogens [5].
IC50 Value	6.4 nM (demonstrating high potency) [1].
Market Segment	Part of the global aromatase inhibitors market, segmented by drug type [6].

Market Context and Key Alternatives

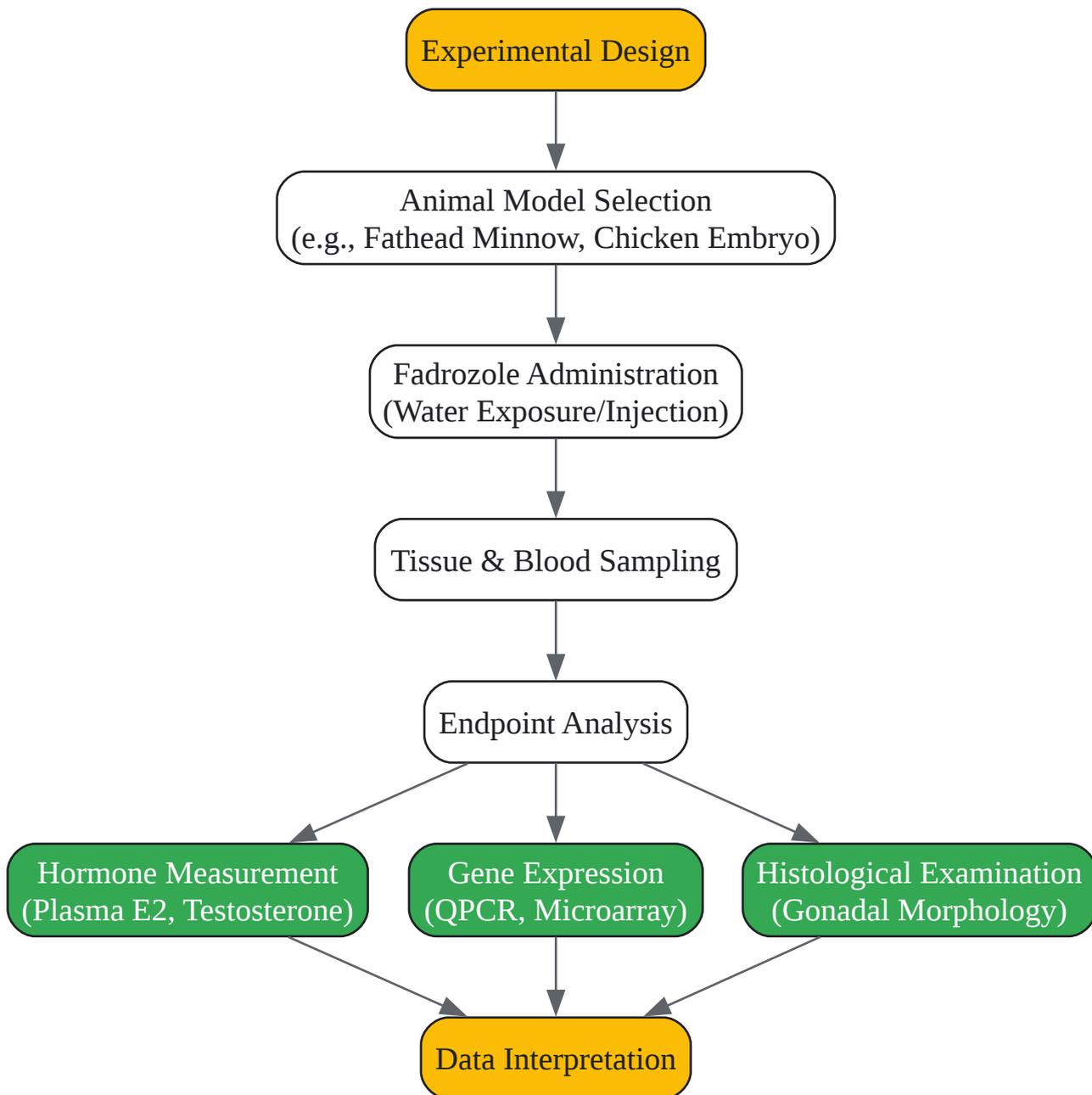
Fadrozole is categorized as a second-generation aromatase inhibitor [5]. The market is dominated by third-generation inhibitors, which are the current standard in clinical therapy. The table below places **Fadrozole** in context with these key drugs.

Drug Name	Generation	Type	Primary Clinical/Research Use	Market Status
Fadrozole	Second-generation [5]	Non-steroidal [5]	Research model; historically advanced breast cancer [7]	Primarily for research [2] [1]
Anastrozole	Third-generation [5]	Non-steroidal [5]	First-line treatment for postmenopausal breast cancer [5]	Brand & generic available [8]
Letrozole	Third-generation [5]	Non-steroidal [5]	First-line treatment for postmenopausal breast cancer [5]	Brand & generic available [8]
Exemestane	Third-generation [5]	Steroidal (irreversible) [5]	First-line treatment for postmenopausal breast cancer [5]	Brand & generic available [8]

The introduction of generics for third-generation AIs has significantly impacted the market, improving drug adherence due to lower out-of-pocket costs for patients [8]. While **Fadrozole** is not a major player in the clinical generic market, its primary "market" is the research sector, where it is supplied by companies like **MedChemExpress**, **Cayman Chemical**, and **Toronto Research Chemicals** [2] [1].

Experimental Research Applications

Fadrozole is valued in research for its potent and specific effects. The following diagram illustrates a standard experimental workflow for studying its effects in model organisms.



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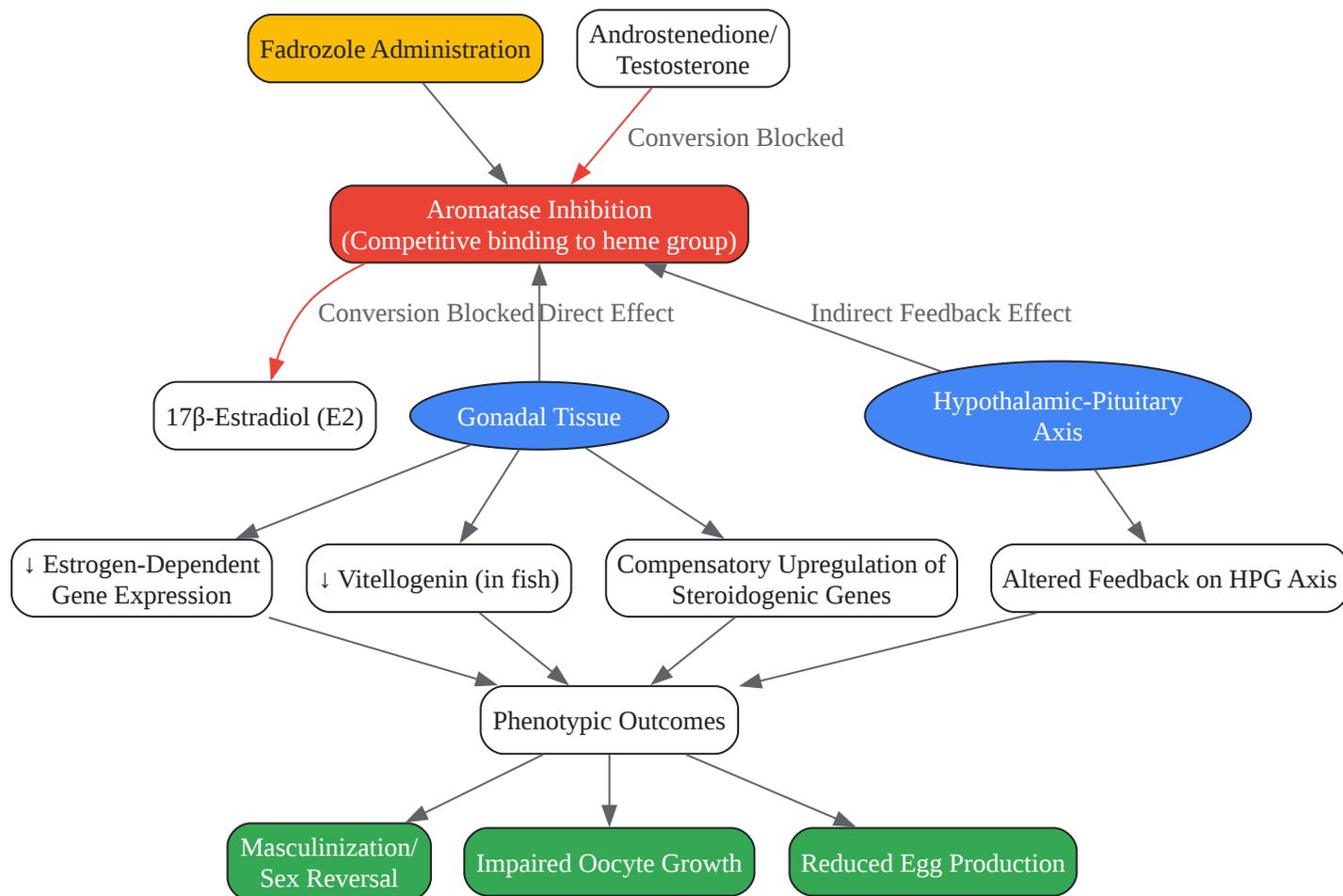
A key study on fathead minnows provides a specific example of this protocol in action [3]:

- **Objective:** Characterize the rapid effects of aromatase inhibition on steroid production and gene expression.
- **Methodology:**
 - **Model:** Adult female fathead minnows (*Pimephales promelas*).
 - **Exposure:** Waterborne exposure to 0, 5, or 50 µg **fadrozole**/L over multiple time-courses (0.5 to 24 hours).

- **Sampling:** Blood plasma and ovarian tissues were collected at specified times.
- **Endpoints:**
 - **Ex vivo steroid production:** Ovarian 17β -estradiol (E2) and testosterone (T) [3].
 - **Plasma E2 concentration:** Measured via immunoassay or similar methods [3].
 - **Gene expression:** Ovarian mRNA levels of key genes (e.g., *cyp19a1a*, *star*, *cyp11a*) analyzed by quantitative real-time PCR (QPCR) [3].
 - **Global transcriptomics:** Gene expression profiling using a 15k oligonucleotide microarray [3].
- **Key Findings:** The 50 $\mu\text{g/L}$ exposure significantly reduced ex vivo E2 production within 2 hours and plasma E2 within 4 hours. Gene expression analysis showed a rapid compensatory upregulation of transcripts involved in steroidogenesis within 24 hours [3].

Mechanism of Action Pathway

Fadrozole exerts its effects by specifically targeting the aromatase enzyme. The diagram below details this molecular mechanism and its downstream biological consequences.



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This mechanism is exploited in various research models. For instance, in embryonic chicken studies, **Fadrozole** treatment causes genetic females (ZW) to develop ovotestes, providing a model to study sex differentiation and reversal [4].

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To cite this document: Smolecule. [Fadrozole generics market impact pricing]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005222#fadrozole-generics-market-impact-pricing>]

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